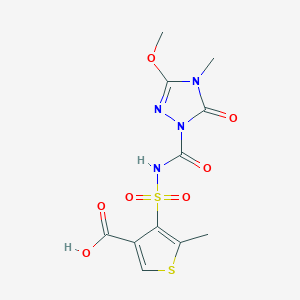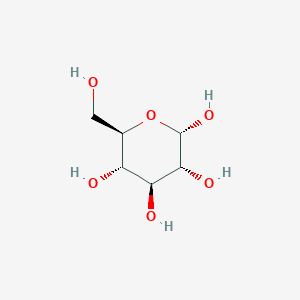
alpha-D-glucose
概要
説明
Alpha-D-glucose, also known as dextrose, is the most common simple sugar (monosaccharide). It has two isomeric structures, i.e. dextrose- (D) glucose and Lactose- (L) glucose. The dextrose- (D) glucose contains two further isomers, i.e. alpha (α) and beta (β) glucose . The key difference between alpha (α) and beta (β) glucose is the orientation of the hydroxyl (-OH) group attached to the first carbon atom .
Synthesis Analysis
Alpha-D-glucose can be synthesized by various methods. For example, it can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . Another study investigated the synthesis of α-D-glucose pentaacetate .
Molecular Structure Analysis
The molecular structure of alpha-D-glucose has been studied extensively. The C-C, C-H, and O-H bond lengths deviate only slightly from their means of 1.523 Å, 1.098 Å, and 0.968 Å . The two-dimensional graphical representation of these isomeric glucose structures shows that the α-glucose has (1-hydroxyl) and (4-hydroxyl) orientations on the same side .
Chemical Reactions Analysis
Alpha-D-glucose is involved in various chemical reactions. For example, it can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . Another study investigated the synthesis of α-D-glucose pentaacetate .
Physical And Chemical Properties Analysis
Alpha-D-glucose has several physical and chemical properties. For example, it has a specific rotation of 112.2 degrees . It also has a melting point of 146 °C . In terms of its chemical properties, alpha-D-glucose is a simple sugar monomer .
科学的研究の応用
Treatment of Type Two Diabetes
- Scientific Field : Medical Science
- Summary of Application : Alpha-D-glucose is used in the treatment of type two diabetes. It is used as an inhibitor of α-glucosidase, an enzyme that catalyzes the final stage of carbohydrate digestion . By slowing down the release of D-glucose from complex carbohydrates and delaying glucose absorption, it helps in controlling postprandial hyperglycemia (PPHG) .
- Methods of Application : The application involves the use of alpha-D-glucose as a part of a diet or as a lead compound for diabetes treatment .
- Results or Outcomes : The use of alpha-D-glucose has been found to result in lower postprandial plasma glucose levels and control of PPHG .
Synthesis of 2-O-α-d-glucosyl-d-glycerate
- Scientific Field : Biotechnology
- Summary of Application : Alpha-D-glucose is used in the high-yield synthesis of 2-O-α-d-glucosyl-d-glycerate, an osmolyte, by a bifunctional glycoside phosphorylase .
- Methods of Application : The application involves the use of a glucosylglycerate phosphorylase from carbohydrate-active enzyme family GH13 that is also active on sucrose .
- Results or Outcomes : The use of alpha-D-glucose in this way can be exploited for the high-yielding and rapid synthesis of 2-O-α-d-glucosyl-d-glycerate from sucrose and d-glycerate .
Cellular Catabolism
- Scientific Field : Cellular Biology
- Summary of Application : Alpha-D-glucose-1-phosphate disodium salt tetrahydrate, a glucose molecule, is used in cellular catabolism .
- Methods of Application : The application involves the use of this glucose molecule as an intermediate in chemical and pharmaceutical research .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Enzymic Synthesis of Cyclohexyl-alpha and beta -D-glucosides
- Scientific Field : Biochemistry
- Summary of Application : D-Glucose is used in various metabolic processes including enzymic synthesis of cyclohexyl-alpha and beta -D-glucosides .
- Methods of Application : The application involves the use of D-Glucose in the enzymic synthesis process .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Production of High-Fructose Corn Syrup and Bioethanol
- Scientific Field : Industrial Biotechnology
- Summary of Application : Alpha-D-glucose is used in the production of high-fructose corn syrup (HFCS) and bioethanol . Glucose isomerase (GI), also known as xylose isomerase, reversibly isomerizes D-glucose to D-fructose . This enzyme is extensively used in the industrial production of HFCS . Moreover, the bioconversion of xylose to ethanol by GI is important for the production of bioethanol from hemicellulose .
- Methods of Application : The application involves the use of glucose isomerase for the isomerization of D-glucose to D-fructose .
- Results or Outcomes : The use of alpha-D-glucose in this way has led to the large-scale production of HFCS and bioethanol .
Analysis of Glycaemia Measurements
- Scientific Field : Clinical Biochemistry
- Summary of Application : Alpha-D-glucose is used in the analysis of glycaemia measurements . Its anomeric forms (ɑ/β) may deeply interfere in their own analyses, often resulting in misleading results .
- Methods of Application : The application involves the use of a common glucose oxidase/peroxidase based method, in the presence or absence of added mutarotase, which speeds up the ɑ/β conversion rate .
- Results or Outcomes : The addition of mutarotase resulted in higher glucose readings, independently of glucose concentration and its initial anomeric proportions in the sample . Diet altered the proportion of anomers, suggesting that glucose usage by physiological processes affects the anomers’ ratio and may have an important metabolic meaning .
Production of High-Fructose Corn Syrup and Bioethanol
- Scientific Field : Industrial Biotechnology
- Summary of Application : Alpha-D-glucose is used in the production of high-fructose corn syrup (HFCS) and bioethanol . Glucose isomerase (GI), also known as xylose isomerase, reversibly isomerizes D-glucose to D-fructose . This enzyme is extensively used in the industrial production of HFCS . Moreover, the bioconversion of xylose to ethanol by GI is important for the production of bioethanol from hemicellulose .
- Methods of Application : The application involves the use of glucose isomerase for the isomerization of D-glucose to D-fructose .
- Results or Outcomes : The use of alpha-D-glucose in this way has led to the large-scale production of HFCS and bioethanol .
Analysis of Glycaemia Measurements
- Scientific Field : Clinical Biochemistry
- Summary of Application : Alpha-D-glucose is used in the analysis of glycaemia measurements . Its anomeric forms (ɑ/β) may deeply interfere in their own analyses, often resulting in misleading results .
- Methods of Application : The application involves the use of a common glucose oxidase/peroxidase based method, in the presence or absence of added mutarotase, which speeds up the ɑ/β conversion rate .
- Results or Outcomes : The addition of mutarotase resulted in higher glucose readings, independently of glucose concentration and its initial anomeric proportions in the sample . Diet altered the proportion of anomers, suggesting that glucose usage by physiological processes affects the anomers’ ratio and may have an important metabolic meaning .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27707-45-5 | |
| Record name | α-D-Glucopyranose, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27707-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30197710 | |
| Record name | alpha-D-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Odorless; [Acros Organics MSDS], Solid | |
| Record name | alpha-D-Glucose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-D-Glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500 mg/mL at 20 °C | |
| Record name | alpha-D-Glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Grape sugar | |
CAS RN |
492-62-6, 26655-34-5 | |
| Record name | α-D-Glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-D-Glucopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-D-GLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J5I9EB41E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-D-Glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C | |
| Record name | alpha-D-Glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




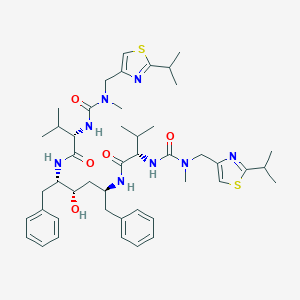


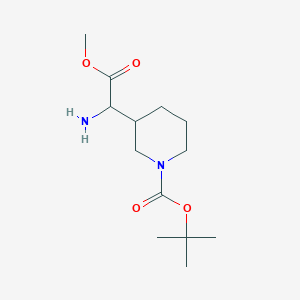
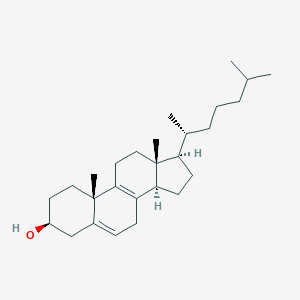
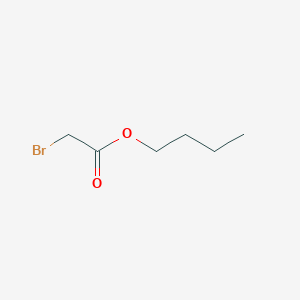
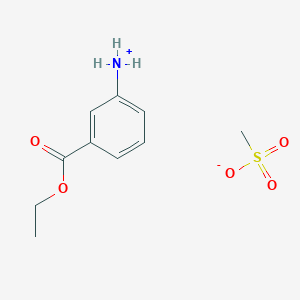
![1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide](/img/structure/B109817.png)
